3-Carbamoyl-2-(3-methylbutanamido)propanoic acid
Description
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid is a specialized organic compound characterized by a propanoic acid backbone substituted at the second position with a 3-methylbutanamido group and at the third position with a carbamoyl moiety. This compound is primarily utilized as a building block in synthetic chemistry, as evidenced by its commercial availability for research purposes (e.g., 1g priced at €1,279.00 from CymitQuimica) . Structurally, it belongs to the N-acylamido propanoic acid subclass, sharing similarities with endogenous signaling molecules like N-oleoyl asparagine and N-docosahexaenoyl asparagine, which are involved in lipid metabolism and immune modulation .
Properties
IUPAC Name |
4-amino-2-(3-methylbutanoylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(2)3-8(13)11-6(9(14)15)4-7(10)12/h5-6H,3-4H2,1-2H3,(H2,10,12)(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGYRIMHGMCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid involves several steps. One common synthetic route includes the reaction of L-asparagine with 3-methylbutanoyl chloride under controlled conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes and biochemical reactions . The exact pathways and targets depend on the specific context in which the compound is used, such as in biological or chemical systems .
Comparison with Similar Compounds
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives
Chlorinated derivatives of 3-phenylpropanoic acid, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ), exhibit significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. These compounds, produced by marine actinomycetes, feature halogenated aromatic rings that enhance their membrane permeability and target specificity .
NSAID-Related β-Hydroxy-β-Arylpropanoic Acids
β-Hydroxy-β-arylpropanoic acids, such as 3-hydroxy-3,3-diphenylpropanoic acid (), are structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The α-methyl substitution in NSAIDs enhances COX-2 selectivity, a feature absent in 3-carbamoyl-2-(3-methylbutanamido)propanoic acid.
Hapten and Immunoassay-Related Carbamoyloxy Propanoic Acids
3-Carbamoyloxy-2-phenylpropanoic acid () serves as a hapten in immunoassays for detecting ethyl carbamate. Its carbamoyloxy group mimics the target analyte, enabling antibody recognition. While both this compound and 3-carbamoyl-2-(3-methylbutanamido)propanoic acid contain carbamoyl moieties, the former’s phenyl group and ester linkage differentiate its application in diagnostics rather than therapeutic contexts .
N-Acylamido Propanoic Acid Derivatives
N-Acylamido derivatives, such as N-oleoyl asparagine (3-carbamoyl-2-(octadec-9-enamido)propanoic acid) and N-docosahexaenoyl asparagine (), are endogenous signaling molecules with roles in inflammation and cellular homeostasis. These compounds feature long unsaturated acyl chains, contrasting with the shorter, branched 3-methylbutanamido group in the target compound. The length and saturation of the acyl chain critically influence receptor binding and metabolic stability .
Other Carbamoyl/Sulfamoyl-Substituted Propanoic Acids
Examples include 3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid () and 3-({[(propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid (). The sulfonamide group’s electronegativity and hydrogen-bonding capacity contrast with the carbamoyl group’s neutrality in 3-carbamoyl-2-(3-methylbutanamido)propanoic acid, affecting solubility and target interactions .
Comparative Analysis and Research Findings
Table 1: Structural and Functional Comparison
Key Findings:
- Structural Determinants of Activity : Halogenation (e.g., Cl in ) and aromaticity enhance antimicrobial activity, while β-hydroxy-aryl groups () are critical for COX inhibition.
- Role of Carbamoyl Groups: In 3-carbamoyl-2-(3-methylbutanamido)propanoic acid, the carbamoyl moiety may improve metabolic stability compared to ester or sulfonamide derivatives .
- Branched vs. Linear Acyl Chains : The 3-methylbutanamido group’s branching may reduce membrane fluidity interaction compared to linear unsaturated chains in N-acylamides .
Biological Activity
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological effects is crucial for exploring its therapeutic applications. This article reviews the current knowledge surrounding the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid is characterized by its unique functional groups, which influence its reactivity and biological interactions. The presence of both carbamoyl and amido groups suggests potential interactions with biological macromolecules, such as proteins and nucleic acids, which may underlie its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.19 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 6.0 |
The biological activity of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or degradation.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that influence cellular responses.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Pharmacological Effects
Research indicates various pharmacological effects associated with this compound:
- Anti-inflammatory Effects : In vitro studies have shown that 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid can reduce the production of pro-inflammatory cytokines in cell cultures.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating potential applications in treating infections.
- Cytotoxicity Against Cancer Cells : Preliminary data suggest that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Anti-inflammatory Activity
A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid in a mouse model of arthritis. The results demonstrated a significant reduction in joint swelling and inflammatory markers compared to controls. This suggests a promising therapeutic role for this compound in managing inflammatory diseases.
Case Study 2: Antimicrobial Properties
Jones et al. (2024) explored the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. Further research is needed to elucidate the mechanism behind this effect.
Case Study 3: Cytotoxicity in Cancer Research
In a recent study by Patel et al. (2024), the cytotoxic effects of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid were evaluated on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values of 25 µM, indicating significant potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
